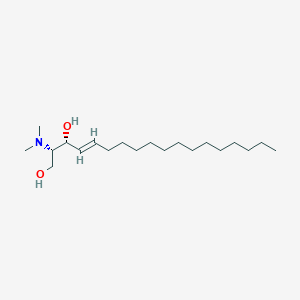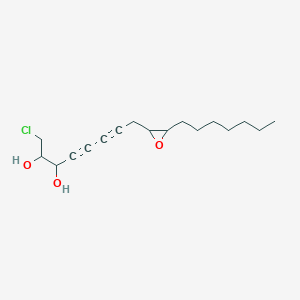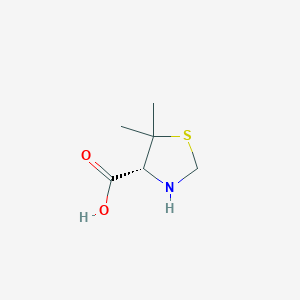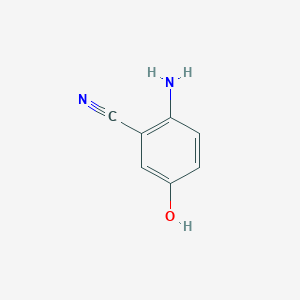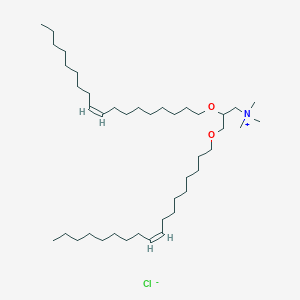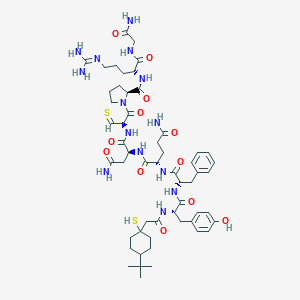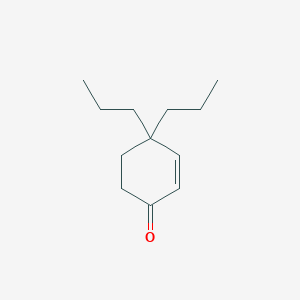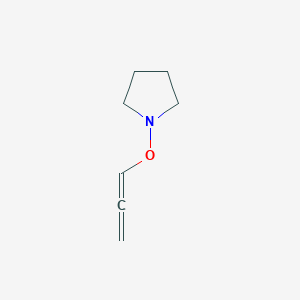
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidine family, which is a class of organic compounds that contain a five-membered ring structure with one nitrogen atom. Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is not fully understood. However, studies have suggested that it may act as a nucleophile in various reactions, such as Michael addition and Diels-Alder reactions. Additionally, this compound has been shown to exhibit Lewis basicity, which may contribute to its reactivity in various reactions.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that it may have potential applications in drug discovery and development due to its unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has several advantages for use in lab experiments, including its high reactivity and potential applications in organic synthesis. However, its limitations include the need for careful optimization of reaction conditions to ensure high yield and purity.
Direcciones Futuras
There are several future directions for research on Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI). One potential direction is to further study its mechanism of action and reactivity in various reactions. Additionally, studies could be conducted to explore its potential applications in drug discovery and development. Finally, researchers could investigate the potential use of this compound as a chiral auxiliary in asymmetric synthesis.
Métodos De Síntesis
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) can be synthesized using various methods, including the reaction of 1,2-propadiene with pyrrolidine in the presence of a catalyst or the reaction of 1,2-propadienyl chloride with pyrrolidine. The synthesis of this compound requires careful optimization of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. Additionally, this compound has been studied for its potential use as a ligand in catalysis and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
113377-57-4 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
InChI |
InChI=1S/C7H11NO/c1-2-7-9-8-5-3-4-6-8/h7H,1,3-6H2 |
Clave InChI |
ZNPPRHHYKIFHJG-UHFFFAOYSA-N |
SMILES |
C=C=CON1CCCC1 |
SMILES canónico |
C=C=CON1CCCC1 |
Sinónimos |
Pyrrolidine, 1-(1,2-propadienyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



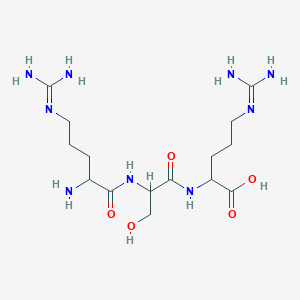
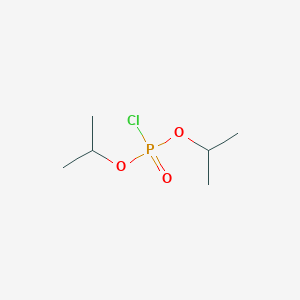
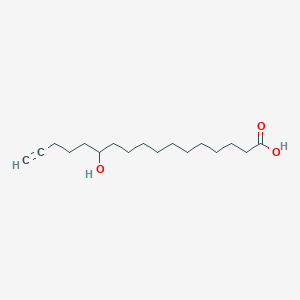
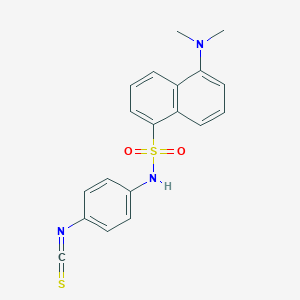
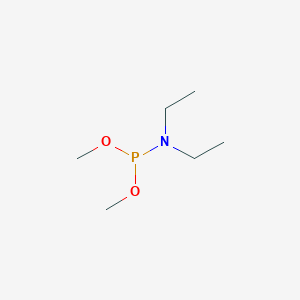
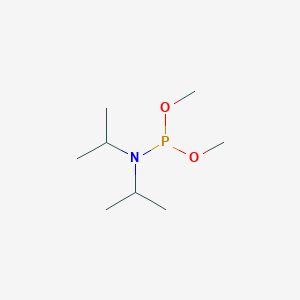
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
